molecular formula C14H13N5O3S B11305449 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11305449
M. Wt: 331.35 g/mol
InChI Key: JVECGOHNGDFSPC-UHFFFAOYSA-N
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Description

2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, and a methoxyphenyl group, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving formamide and other nitrogen-containing compounds.

    Thioether Formation: The purine base is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the thioether with 2-methoxyphenylacetic acid under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the purine base.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated purine derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s purine base makes it a candidate for studies on nucleic acid interactions and enzyme inhibition.

    Industry: It can be used in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is likely related to its ability to interact with nucleic acids and proteins. The purine base can form hydrogen bonds with nucleic acids, potentially inhibiting their function. The sulfanyl group may also interact with thiol-containing enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide may enhance its lipophilicity and membrane permeability, potentially increasing its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H13N5O3S/c1-22-9-5-3-2-4-8(9)17-10(20)6-23-14-18-12-11(13(21)19-14)15-7-16-12/h2-5,7H,6H2,1H3,(H,17,20)(H2,15,16,18,19,21)

InChI Key

JVECGOHNGDFSPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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